4-(4-Fluorobenzoyl)piperidine hydrochloride
Overview
Description
4-(4-Fluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClFNO. It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, and it is commonly used in various scientific research applications. This compound is typically found as a white crystalline powder and is known for its pharmaceutical and chemical properties .
Mechanism of Action
Target of Action
It has been suggested that it may interact withBeta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule implicated in the development of Alzheimer’s disease.
Mode of Action
Given its potential interaction with beta-secretase 1, it may influence the production of beta-amyloid peptide
Biochemical Pathways
It is possible that it may influence the amyloidogenic pathway, given its potential interaction with Beta-secretase 1 .
Result of Action
Given its potential interaction with Beta-secretase 1, it may influence the production of beta-amyloid peptide . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(4-Fluorobenzoyl)piperidine hydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions can help maintain the stability and efficacy of the compound.
Preparation Methods
The synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-Fluorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Fluorobenzoyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and receptor binding.
Comparison with Similar Compounds
4-(4-Fluorobenzoyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(4-Chlorobenzoyl)piperidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylbenzoyl)piperidine hydrochloride: Contains a methyl group instead of fluorine.
4-(4-Bromobenzoyl)piperidine hydrochloride: Features a bromine atom in place of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity, binding affinity, and overall chemical properties .
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDBZQZPNOBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180219 | |
Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-78-2 | |
Record name | 4-(4-Fluorobenzoyl)piperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25519-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025519782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorophenyl 4-piperidyl ketone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorophenyl 4-piperidyl ketone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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